Tripbromolide

Description

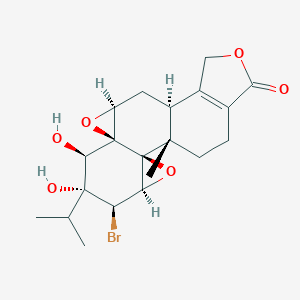

Tripbromolide (chemical name: this compound, abbreviated as 3 in structural studies) is a brominated derivative of triptolide, a diterpenoid isolated from Tripterygium wilfordii, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Triptolide derivatives, including this compound, were synthesized to mitigate the high toxicity of the parent compound while retaining its pharmacological efficacy. Structurally, this compound features a bromine substitution at a specific position on the triptolide backbone, which alters its pharmacokinetic and toxicological profiles .

Properties

CAS No. |

137149-64-5 |

|---|---|

Molecular Formula |

C20H25BrO6 |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |

InChI |

InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |

InChI Key |

TUMFKARHYGRRPA-LZVGCMTRSA-N |

SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |

Isomeric SMILES |

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |

Synonyms |

tripbromide tripbromolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tripbromolide is most frequently compared to triptolide (1) and tripchlorolide (2), two closely related compounds with shared biological activities. Below is a detailed analysis of their structural, functional, and pharmacological differences:

Table 1: Comparative Analysis of Triptolide, Tripchlorolide, and this compound

| Parameter | Triptolide (1) | Tripchlorolide (2) | This compound (3) |

|---|---|---|---|

| Chemical Structure | Epoxidized diterpenoid | Chlorinated derivative | Brominated derivative |

| Immunosuppressive Activity | High (reference standard) | Similar to triptolide | Similar to triptolide |

| Toxicity | High (dose-limiting) | Reduced vs. triptolide | Reduced vs. triptolide |

| Synthesis Yield | N/A (natural compound) | 92% (via HCl in acetone) | Not explicitly reported |

| Key Modification | Parent compound | Cl substitution | Br substitution |

Structural and Functional Insights:

Its epoxide and α,β-unsaturated carbonyl groups are critical for binding to molecular targets like NF-κB and XPB .

Tripchlorolide (2): Chlorination at a specific position reduces toxicity while maintaining immunosuppressive activity. The electronegative chlorine atom enhances stability but may slightly alter target affinity compared to bromine .

This compound (3): Bromine’s larger atomic radius and lower electronegativity compared to chlorine may improve membrane permeability and prolong half-life. Studies confirm its in vitro immunosuppressive activity matches triptolide, with significantly lower cytotoxicity in cell models .

Mechanistic Differences:

- Toxicity Reduction : Both tripchlorolide and this compound mitigate triptolide’s toxicity by modifying reactive electrophilic sites responsible for off-target interactions. Bromine’s steric bulk may further shield reactive moieties, enhancing selectivity .

- Activity Retention : The halogen substitutions (Cl or Br) preserve the core structure required for inhibiting pro-inflammatory cytokine production and T-cell proliferation, as demonstrated in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.